molecular formula C14H10F2O3 B6374821 2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261894-21-6

2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6374821
CAS RN: 1261894-21-6
M. Wt: 264.22 g/mol
InChI Key: KVDYDJUVYXSSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% (2F5F4MCPP) is an organic compound with a molecular formula of C13H10F3O3. It is a white crystalline solid that is soluble in ethanol and other organic solvents. This compound is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent for the synthesis of other compounds, and as a catalyst for various reactions. It is also being investigated for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate in order to facilitate the reaction. Additionally, it is believed that the compound may act as a catalyst for certain reactions, stabilizing the transition state of the reaction and increasing the rate of the reaction.
Biochemical and Physiological Effects
2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been shown to interact with various biochemical and physiological pathways. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Additionally, 2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% in laboratory experiments is its low cost and availability. It is readily available from chemical suppliers and is relatively inexpensive. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively low-yielding compound and can be difficult to purify. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%. For example, further research could be conducted to investigate the mechanism of action of the compound and to identify new therapeutic applications. Additionally, further research could be conducted to explore the structure-activity relationships of the compound and to develop new synthesis methods. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as to explore its potential use as a drug delivery vehicle. Finally, further research could be conducted to explore the potential use of the compound in the treatment of various diseases.

Synthesis Methods

2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. In the Williamson ether synthesis, 2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% is synthesized by reacting an alkyl halide with an alcohol in the presence of a base. In the Grignard reaction, 2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% is synthesized by reacting an alkyl halide with an alkylmagnesium halide in the presence of a base. In the Wittig reaction, 2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% is synthesized by reacting an alkyl halide with a phosphonium salt in the presence of a base.

Scientific Research Applications

2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent for the synthesis of other compounds, and as a catalyst for various reactions. It has also been used to study the structure and reactivity of organic molecules, as well as to investigate the mechanism of action of various drugs. In addition, 2-Fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been used to investigate the mechanism of action of various enzymes, as well as to investigate the biochemical and physiological effects of various compounds.

properties

IUPAC Name

methyl 2-fluoro-4-(4-fluoro-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)10-4-2-8(6-12(10)16)9-3-5-11(15)13(17)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDYDJUVYXSSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684479
Record name Methyl 3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-21-6
Record name Methyl 3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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